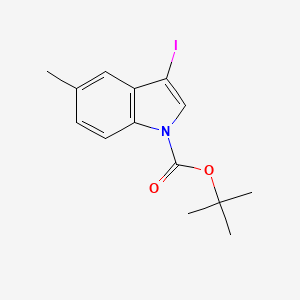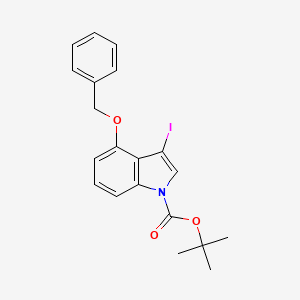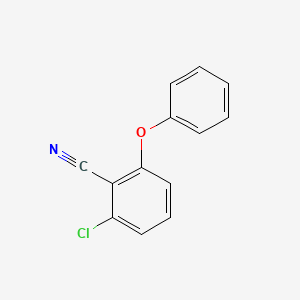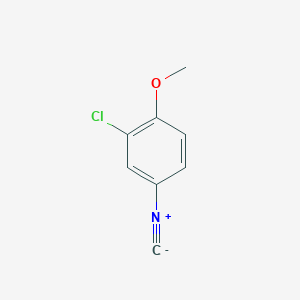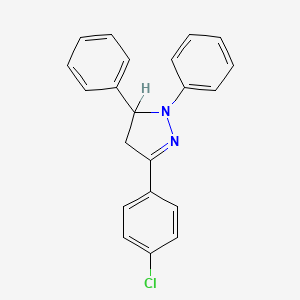
3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
Overview
Description
3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C21H17ClN2 and its molecular weight is 332.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409747. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
A study by Prathap et al. (2014) highlighted the synthesis of novel 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(Aryl)-1,3,4-oxadiazoles from 4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carbohydrazones. These compounds exhibited significant antitubercular activity against Mycobacterium tuberculosis, though they showed poor antioxidant activity (Prathap, Himaja, Mali, & Munirajasekhar, 2014).
Organic Light Emitting Diodes (OLEDs)
Lu et al. (2000) synthesized pyrazoline derivatives, including 3-(4-chlorophenyl)-4,5-dihydro-1,5-diphenyl 1-H-Pyrazole, for use in organic electroluminescent devices (OELDs). These materials demonstrated efficient photoluminescence and were effective as blue light-emitting materials in OELDs (Lu et al., 2000).
Computational Design and Synthesis in Drug Discovery
A computational study by Singh et al. (2009) involved the design and synthesis of a densely functionalized pyrazole derivative for potential application in inhibiting protein kinases. This study illustrates the role of computational analysis in the synthesis of candidate drugs (Singh, Tomar, Das, & Singh, 2009).
Structural Characterization
Kariuki et al. (2021) focused on the synthesis and structural characterization of isostructural thiazoles derived from 4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol. This study underscores the importance of structural analysis in understanding the properties of pyrazole derivatives (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Crystal and Molecular Structure Analysis
The study by Loh et al. (2013) involved the synthesis and X-ray single crystal structure determination of various pyrazole compounds. This research highlights the significance of crystallography in determining molecular structures (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).
Corrosion Inhibition
Saraswat and Yadav (2020) synthesized quinoxaline derivatives from pyrazoline for use as corrosion inhibitors for mild steel in acidic medium. This application illustrates the versatility of pyrazoline derivatives in industrial applications (Saraswat & Yadav, 2020).
Mechanism of Action
Target of Action
Compounds similar to “3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole” often target enzymes or receptors in the body. For example, many drugs target proteins involved in signaling pathways, which can alter the function of cells .
Mode of Action
The compound could interact with its target by binding to a specific site on the protein, altering its function. This could inhibit or enhance the protein’s activity, leading to changes in cellular function .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, it could influence pathways involved in inflammation, cell growth, or cell death .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would determine its bioavailability. Factors such as its solubility, stability, and the presence of functional groups could influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. It could lead to changes in cell behavior, gene expression, or the activation or inhibition of certain pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
5-(4-chlorophenyl)-2,3-diphenyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2/c22-18-13-11-16(12-14-18)20-15-21(17-7-3-1-4-8-17)24(23-20)19-9-5-2-6-10-19/h1-14,21H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIRIQRCSVUTJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001206360 | |
| Record name | 3-(4-Chlorophenyl)-4,5-dihydro-1,5-diphenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001206360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10180-02-6 | |
| Record name | 3-(4-Chlorophenyl)-4,5-dihydro-1,5-diphenyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10180-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrazoline, 3-(p-chlorophenyl)-1,5-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010180026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC409747 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409747 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Chlorophenyl)-4,5-dihydro-1,5-diphenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001206360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




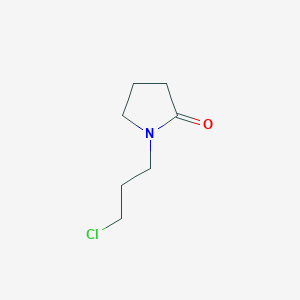

![Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B3031986.png)
